molecular formula C10H12ClN3O2 B2897562 4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 477855-89-3

4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B2897562
CAS No.: 477855-89-3
M. Wt: 241.68
InChI Key: HOKJJNXIEPTKCA-UHFFFAOYSA-N
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Description

  • Core structure: A pyridazinone ring substituted at positions 4 (chloro), 5 (cyclopropylamino), and 2 (2-oxopropyl).
  • Functional groups: The cyclopropylamino group introduces steric and electronic effects, while the 2-oxopropyl moiety may influence solubility and metabolic stability.

For example, pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) was among the first herbicides in this class, targeting photosynthesis inhibition .

Properties

IUPAC Name

4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6(15)5-14-10(16)9(11)8(4-12-14)13-7-2-3-7/h4,7,13H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKJJNXIEPTKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multiple steps:

  • Formation of the Pyridazinone Core: : This begins with the preparation of a pyridazinone derivative through the cyclization of hydrazines with dicarbonyl compounds.

  • Chlorination: : The pyridazinone core is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at position 4.

  • Substitution with Cyclopropylamine: : The chlorinated pyridazinone is reacted with cyclopropylamine under reflux conditions to attach the cyclopropylamino group at position 5.

  • Introduction of the Oxopropyl Group: : Finally, the oxopropyl group is introduced at position 2 through an alkylation reaction, typically involving a suitable alkyl halide and a base.

Industrial Production Methods

Industrial-scale production of this compound follows similar synthetic routes but may incorporate optimized reaction conditions for enhanced yield and purity. Key aspects include precise temperature control, the use of continuous flow reactors, and robust purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone undergoes several types of reactions:

  • Oxidation: : This can result in the formation of hydroxyl derivatives or further oxidation products.

  • Reduction: : Reduction typically affects the oxopropyl group, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Organometallic reagents like Grignard reagents, nucleophiles such as amines and thiols.

Major Products

  • Oxidation typically yields hydroxylated or keto derivatives.

  • Reduction leads to alcohol derivatives.

  • Substitution results in various functionalized pyridazinone compounds, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone finds applications across numerous scientific domains:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Used in studies involving enzyme inhibition and protein interactions.

  • Medicine: : Potential use in the development of therapeutic agents due to its bioactivity.

  • Industry: : Employed in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action for 4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : It may target enzymes, receptors, or nucleic acids, modulating their activity.

  • Pathways Involved: : The compound can influence metabolic pathways, signal transduction, and gene expression by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinones

Substituent Variations in the Pyridazinone Core

Key analogs and their structural differences are summarized below:

Compound Name Substituents (Position 4, 5, 2) Molecular Formula CAS Number Primary Use
Target compound 4-Cl, 5-(cyclopropylamino), 2-(2-oxopropyl) C₉H₁₁ClN₃O₂ Not provided Unknown (likely agrochemical)
Norflurazon 4-Cl, 5-(methylamino), 2-(3-trifluoromethylphenyl) C₁₂H₉ClF₃N₃O 27314-13-2 Herbicide (Evital, Solicam)
4-Chloro-5-(cyclohexylamino)-2-(2-oxopropyl) analog 4-Cl, 5-(cyclohexylamino), 2-(2-oxopropyl) C₁₃H₁₈ClN₃O₂ 477855-88-2 Pharmaceutical research
5-(Allylamino)-4-chloro-2-(2-oxopropyl) analog 4-Cl, 5-(allylamino), 2-(2-oxopropyl) C₁₀H₁₂ClN₃O₂ 477855-40-6 Unspecified (research chemical)
San 9789 4-Cl, 5-(methylamino), 2-(α,α,α-trifluoro-m-tolyl) C₁₂H₉ClF₃N₃O Not provided Herbicide (interferes with chloroplast development)
A. Amino Group at Position 5
  • Cyclopropylamino (target compound): The cyclopropyl group may enhance metabolic stability due to its rigid, non-polar structure compared to methylamino (norflurazon) or allylamino . This could reduce degradation in biological systems.
  • Methylamino (norflurazon, San 9789): Simplifies synthesis but may increase susceptibility to enzymatic demethylation .
B. Aromatic/Functional Group at Position 2
  • Trifluoromethylphenyl (norflurazon): Enhances lipophilicity and resistance to photodegradation, critical for soil-active herbicides .
C. Chlorine at Position 4

A conserved feature across analogs, chlorine likely stabilizes the pyridazinone ring and enhances electrophilicity for target binding .

Biological Activity

4-Chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone (CAS No. 477855-89-3) is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological effects, particularly in the realms of analgesic and anti-inflammatory activities.

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.67 g/mol
  • Density : 1.51 g/cm³ (predicted)
  • Boiling Point : 344.4 °C (predicted)
  • pKa : -0.56 (predicted)

Analgesic and Anti-inflammatory Effects

Research has highlighted the analgesic and anti-inflammatory properties of pyridazinone derivatives, including this compound. A study focused on similar compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the management of pain and inflammation. The tested derivatives showed:

  • COX-1 Inhibition : 59% to 61%
  • COX-2 Inhibition : 28% to 37% at a concentration of 10 µM .

The analgesic activity was confirmed using the p-benzoquinone-induced writhing test, while the anti-inflammatory effects were assessed through the carrageenan-induced hind paw edema model, indicating that these compounds can effectively reduce pain and inflammation without causing gastric lesions in animal models .

The mechanism through which these compounds exert their effects appears to involve the inhibition of key inflammatory pathways mediated by cyclooxygenases. By blocking these enzymes, the compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity:

  • The cyclopropylamino group enhances binding affinity to target enzymes due to its unique steric properties.
  • The presence of a chlorine atom at the 4-position may influence lipophilicity and electronic distribution, further affecting biological interactions.

Case Studies

Data Summary Table

PropertyValue
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Density1.51 g/cm³ (predicted)
Boiling Point344.4 °C (predicted)
pKa-0.56 (predicted)
COX-1 Inhibition59%-61%
COX-2 Inhibition28%-37%

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